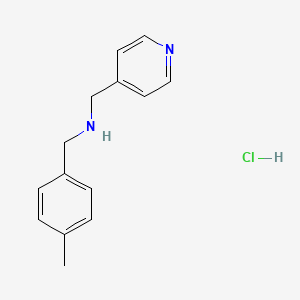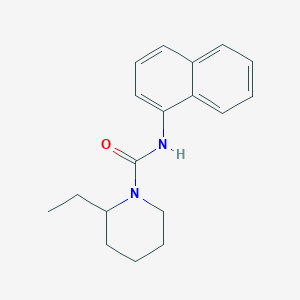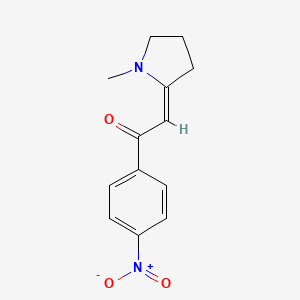![molecular formula C15H23N3O2 B5380809 N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)
N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea, also known as MPPEU, is a synthetic compound that is widely used in scientific research. It belongs to the class of urea-based compounds and has been shown to have potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is not fully understood, but it is believed to act as a modulator of the GABAergic and glutamatergic systems in the brain. It has been shown to enhance the activity of GABA receptors and inhibit the activity of glutamate receptors, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of antioxidants, such as superoxide dismutase (SOD) and catalase (CAT), and decrease the levels of lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is its ease of synthesis, making it readily available for scientific research. It has also been shown to have a relatively low toxicity profile, making it a safe compound to use in animal studies. However, one of the limitations of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is its limited solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea. One potential direction is to investigate its potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to study its effects on different neurotransmitter systems and their interactions. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea and its potential applications in clinical settings.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is a synthetic compound that has potential applications in various fields of scientific research. Its ease of synthesis and relatively low toxicity profile make it an attractive compound for use in animal studies. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea involves the reaction of 3-methoxyaniline and 1-(2-chloroethyl)piperidine in the presence of a base such as potassium carbonate. The resulting product is then treated with urea to obtain N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea. The synthesis of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is a relatively simple and straightforward process, making it an attractive compound for scientific research.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea has been widely used in scientific research due to its potential applications in various fields. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-20-14-7-5-6-13(12-14)17-15(19)16-8-11-18-9-3-2-4-10-18/h5-7,12H,2-4,8-11H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFGBPLPEQTZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198617 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(allyloxy)-3-methoxyphenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380740.png)
![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide](/img/structure/B5380748.png)
![3-[(3-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5380750.png)

![4-chloro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5380764.png)
![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5380794.png)
![methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5380798.png)
![N-{4-[({[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methylphenyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5380799.png)
![3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5380801.png)

![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)